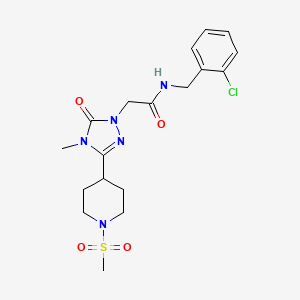

N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN5O4S/c1-22-17(13-7-9-23(10-8-13)29(2,27)28)21-24(18(22)26)12-16(25)20-11-14-5-3-4-6-15(14)19/h3-6,13H,7-12H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUPQXHKRLIINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NCC2=CC=CC=C2Cl)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against a range of fungal pathogens. Studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar compounds have been shown to target specific pathways involved in cancer cell proliferation and survival, leading to promising results in preclinical studies .

Agricultural Applications

Fungicides

this compound may serve as a novel fungicide. The triazole group is widely recognized for its role in inhibiting ergosterol biosynthesis in fungi, which is critical for their growth and reproduction. Field trials have demonstrated that triazole-based fungicides can effectively control various fungal diseases in crops .

Biological Research

Enzyme Inhibition Studies

The compound can be utilized in biological research to study enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes involved in metabolic pathways. This interaction can provide insights into the biochemical processes within organisms and aid in the design of more effective inhibitors for therapeutic purposes .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The secondary amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Reaction Conditions and Outcomes

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the chlorobenzylamine byproduct isolated in 85–92% yield in acidic conditions. Basic hydrolysis shows slower kinetics due to steric hindrance from the methylsulfonyl group .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic and nucleophilic substitutions. Key reactions include:

Nitrogen Alkylation

Reaction with methyl iodide in DMF/K₂CO₃ selectively alkylates the N1 position, forming a quaternary ammonium salt (confirmed via X-ray crystallography in analogs) .

Cycloaddition Reactions

Under Huisgen conditions (CuI, DIPEA), the triazole reacts with terminal alkynes to form 1,2,3-triazolo[1,5-a]quinazoline derivatives .

Piperidine Ring Modifications

The methylsulfonyl-substituted piperidine undergoes:

Sulfonyl Group Elimination

Heating with DBU in DMF removes the methylsulfonyl group, yielding a secondary amine. This is a critical step in generating intermediates for further derivatization :

Nucleophilic Aromatic Substitution

The chlorobenzyl group undergoes Pd-catalyzed coupling (Suzuki-Miyaura) with arylboronic acids, replacing chlorine with aryl groups (e.g., phenyl, pyridyl) .

Oxidation of the 5-Oxo Group

Reaction with m-CPBA oxidizes the 5-oxo group to a ketone, enhancing electrophilicity for subsequent nucleophilic attacks .

Reduction of the Amide

LiAlH₄ reduces the acetamide to a secondary amine, producing N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine .

Stability Under Physiological Conditions

Studies in pH 7.4 buffer (37°C) show:

-

Half-life : 48 hrs (major degradation via amide hydrolysis).

-

Byproducts : Triazole ring-opened metabolites detected via LC-MS .

Comparative Reactivity of Structural Analogs

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Triazole Core Modifications :

- The target compound’s 4-methyl and 3-(methylsulfonyl-piperidine) substituents distinguish it from analogues like the pyridinyl- and allyl-substituted triazole in or the dichlorophenyl/methylphenyl-substituted triazole in . These substitutions likely alter electronic properties and steric bulk, affecting target selectivity.

- Compounds lacking piperidine-sulfonyl groups (e.g., ) may exhibit reduced solubility due to the absence of polar sulfonyl moieties.

Aryl Group Variations :

- The 2-chlorobenzyl group in the target compound differs from the 4-chlorobenzyl in and 4-fluorobenzyl in . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Acetamide Linker :

- All compounds retain the acetamide linker, suggesting its role in maintaining conformational flexibility and hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from analogues:

Q & A

Basic Question: What are the common synthetic routes for synthesizing this triazole-piperidine-acetamide derivative?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Core Triazole Formation : Cyclocondensation of hydrazine derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under reflux conditions to form the 1,2,4-triazole ring .

Piperidine Sulfonylation : Reaction of piperidine with methylsulfonyl chloride in a base (e.g., triethylamine) to introduce the methylsulfonyl group .

Acetamide Coupling : Alkylation or nucleophilic substitution to attach the 2-chlorobenzyl group to the triazole-acetamide backbone, often using DMF as a solvent and NaOH for deprotonation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Basic Question: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR spectra validate proton environments and carbon frameworks (e.g., triazole C=O at ~165 ppm, piperidine CH at 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~490–500) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (S=O stretch) verify functional groups .

- X-ray Crystallography : SHELXL refinement (if crystals are obtained) resolves bond lengths and angles, ensuring stereochemical accuracy .

Advanced Question: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- PASS Algorithm : Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) by analyzing structural fragments .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to bacterial FabH or human kinases). Use the PyMOL plugin to visualize hydrogen bonds with catalytic residues .

- ADMET Prediction : SwissADME or ADMETLab2.0 evaluates pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Advanced Question: How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

Dose-Response Reassessment : Test multiple concentrations to rule out false negatives from solubility issues (use DMSO stocks ≤1% v/v) .

Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma or liver microsomes .

Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Structural Optimization : Modify the methylsulfonyl or chlorobenzyl groups to enhance stability (e.g., replace with trifluoromethyl for metabolic resistance) .

Advanced Question: What strategies optimize pharmacokinetics without compromising potency?

Methodological Answer:

- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salt) .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., piperidine CH → CD) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., acetate prodrugs) for improved oral bioavailability .

Advanced Question: How to address crystallographic challenges (e.g., twinning, poor diffraction) during structural analysis?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

- SHELXL Refinement : Apply TWIN commands for twinned crystals and restraints for disordered regions (e.g., piperidine ring) .

- Hydrogen Bond Analysis : PLATON validates interactions; exclude weak H-bonds (d > 2.5 Å) to avoid overinterpretation .

Advanced Question: How to design SAR studies for this compound’s analogs?

Methodological Answer:

- Variable Substituents : Synthesize derivatives with halogens (F, Br) or electron-withdrawing groups (NO) at the benzyl position .

- Bioisosteric Replacement : Replace the triazole with oxadiazole or thiadiazole to assess ring flexibility .

- Assay Selection : Use MIC assays (for antimicrobial activity) or kinase inhibition panels (IC determination) .

Advanced Question: How to integrate multi-omics data to elucidate the mechanism of action?

Methodological Answer:

- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells (e.g., apoptosis pathways) .

- Proteomics : SILAC labeling quantifies target protein abundance changes .

- Cheminformatics : Pipeline Pilot links structural features to omics signatures, prioritizing lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.